molecular formula C18H25BO2 B152298 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane CAS No. 462636-88-0

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B152298
CAS No.: 462636-88-0
M. Wt: 284.2 g/mol
InChI Key: MUIKZTUXJAVHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-phenyl-1-cyclohexen-1-yl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction is typically performed at low temperatures to control the reactivity of the lithium reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as the proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Uniqueness

This compound is unique due to its stability and reactivity, which make it an ideal reagent for cross-coupling reactions. Its ability to form stable boron-carbon bonds distinguishes it from other similar compounds, providing versatility in various chemical syntheses.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIKZTUXJAVHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.